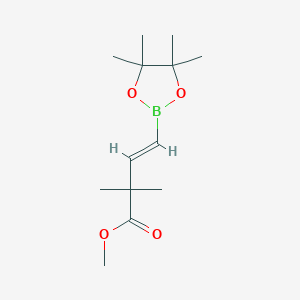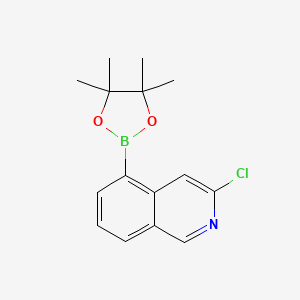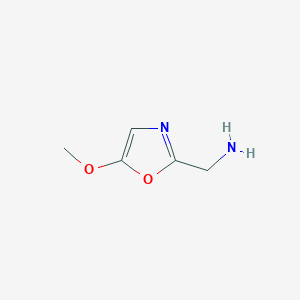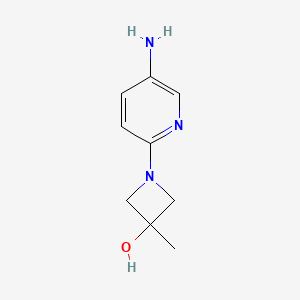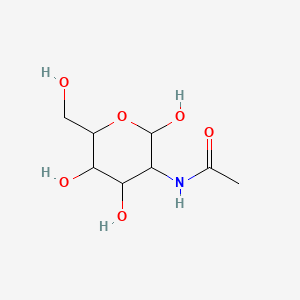
N-乙酰己糖胺
描述
Synthesis Analysis
N-Acetylhexosaminidases exhibit activity towards both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) moieties . They catalyze hydrolysis of terminal, non-reducing N-acetylhexosamine residues, notably N-acetylglucosamine or N-acetylgalactosamine, in N-acetyl-β-D-hexosaminides . The use of unconventional media can considerably alter the progress of transglycosylation reactions .Molecular Structure Analysis
N-Acetylhexosaminidases are a unique family of glycoside hydrolases with dual substrate specificity and a particular reaction mechanism . They have a distinct substrate-assisted mechanism that utilizes the 2-acetamido group as a nucleophile .Chemical Reactions Analysis
N-Acetylhexosaminidases demonstrate the catalytic potential in a range of unusual reactions, processing of unnatural substrates, formation of unexpected products, and demanding reaction designs . The use of unconventional media can considerably alter the progress of transglycosylation reactions .Physical and Chemical Properties Analysis
N-Acetylhexosaminidases are hydrolytic enzymes per se, their good stability, easy recombinant production, absolute stereoselectivity, and a broad substrate specificity predestine these enzymes for challenging applications in carbohydrate synthesis .科学研究应用
在精神疾病中的应用
N-乙酰己糖胺的衍生物,N-乙酰半胱氨酸 (NAC),在精神病学领域显示出有希望的结果,表明其在治疗各种精神疾病中具有潜在益处。虽然主要以其作为粘液溶解剂和扑热息痛过量的解毒剂而闻名,但人们对其用于精神疾病的兴趣日益浓厚。这是因为它具有多方面作用,作为抗氧化剂谷胱甘肽的前体,并调节谷氨酸能、神经营养和炎性途径。研究表明,它在以前治疗效果有限的疾病人群中取得了有希望的结果,包括成瘾、强迫症和梳理障碍、精神分裂症和双相情感障碍 (Dean, Giorlando, & Berk, 2011)。
抗氧化和抗炎特性
N-乙酰半胱氨酸 (NAC) 的治疗和临床应用,N-乙酰己糖胺的衍生物,与其复杂且多方面的机制相关。NAC 用于治疗各种疾病,其功效源于其抗氧化活性,包括与自由基的快速反应以及修复重要细胞成分中受损的靶标。它以蛋白质中高效还原二硫键的独特能力,改变其结构并破坏配体键合,使其成为生物、生物医学和生物技术应用中的有价值化合物 (Samuni, Goldstein, Dean, & Berk, 2013)。
作用机制
Target of Action
The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .
Mode of Action
N-Acetylhexosamine interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .
Biochemical Pathways
N-Acetylhexosamine is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .
Pharmacokinetics
The pharmacokinetic properties of N-Acetylhexosamine indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .
Result of Action
The inhibitory action of N-Acetylhexosamine against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, N-Acetylhexosamine inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The action of N-Acetylhexosamine can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.
未来方向
生化分析
Biochemical Properties
N-Acetylhexosamine plays a crucial role in biochemical reactions. It interacts with enzymes such as N-acetylhexosamine 1-kinase and N-acetylhexosamine 1-dehydrogenase . These enzymes catalyze the direct addition of a phosphate from adenosine 5’-triphosphate (ATP) to the anomeric position of N-acetylhexosamine .
Cellular Effects
N-Acetylhexosamine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a critical metabolite controlling the production of Asn (N)-linked-glycans in mammalian cells .
Molecular Mechanism
The mechanism of action of N-Acetylhexosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the lacto-N-biose I/galacto-N-biose degradation pathway in the probiotic bacterium Bifidobacterium longum .
Temporal Effects in Laboratory Settings
The effects of N-Acetylhexosamine over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetylhexosamine vary with different dosages in animal models
Metabolic Pathways
N-Acetylhexosamine is involved in the hexosamine biosynthesis pathway (HBP), which utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .
属性
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859634 | |
| Record name | 2-Acetamido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

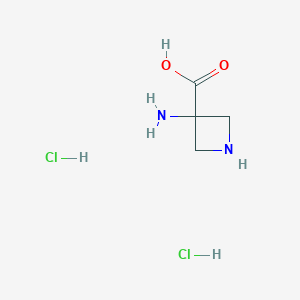

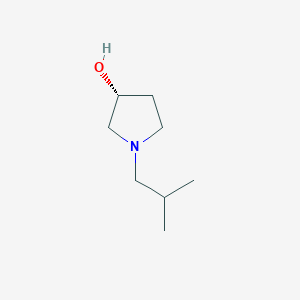
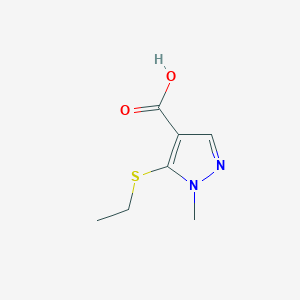
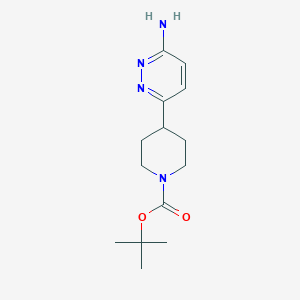

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
